2,4-Octadiene
Overview
Description
2,4-Octadiene is an organic compound with the molecular formula C8H14. It is a type of alkadiene, characterized by the presence of two double bonds in its carbon chain. This compound exists in several stereoisomeric forms, including trans-2,trans-4-octadiene, cis-2,cis-4-octadiene, cis-2,trans-4-octadiene, and trans-2,cis-4-octadiene .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Octadiene can be synthesized through various methods. One common synthetic route involves the pyrolysis of 1-Octen-3-ol in the presence of triethylamine and dichloromethane at 20°C, followed by heating at 600°C under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced distillation techniques are common in industrial settings to achieve high efficiency.
Chemical Reactions Analysis
Types of Reactions: 2,4-Octadiene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound into saturated hydrocarbons by adding hydrogen.
Substitution: This involves the replacement of one or more hydrogen atoms with other atoms or groups, often facilitated by catalysts.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is commonly used.
Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed:
Oxidation: Epoxides and diols.
Reduction: Saturated hydrocarbons such as octane.
Substitution: Halogenated derivatives like 2,4-dibromo-octane.
Scientific Research Applications
2,4-Octadiene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2,4-Octadiene involves its interaction with various molecular targets and pathways. For instance, in oxidation reactions, the double bonds in this compound react with oxidizing agents to form epoxides, which can further react to form diols. The specific pathways and molecular targets depend on the type of reaction and the conditions used .
Comparison with Similar Compounds
1,3-Butadiene: Another alkadiene with two double bonds but a shorter carbon chain.
1,5-Hexadiene: Similar structure but with a different position of double bonds.
2,4-Hexadiene: Similar structure but with a shorter carbon chain.
Uniqueness of 2,4-Octadiene: this compound is unique due to its specific double bond positions, which influence its reactivity and the types of reactions it can undergo. Its longer carbon chain compared to similar compounds like 1,3-Butadiene and 2,4-Hexadiene also affects its physical properties and applications .
Properties
IUPAC Name |
(2E,4E)-octa-2,4-diene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14/c1-3-5-7-8-6-4-2/h3,5,7-8H,4,6H2,1-2H3/b5-3+,8-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLCAHVLJPDRBL-VSAQMIDASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CC=CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C/C=C/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601020776 | |
Record name | 2,4-octadiene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601020776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13643-08-8 | |
Record name | 2,4-Octadiene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013643088 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-octadiene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601020776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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